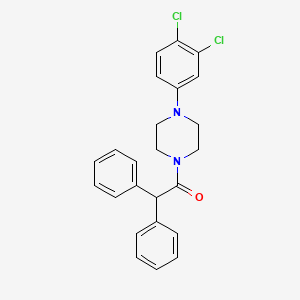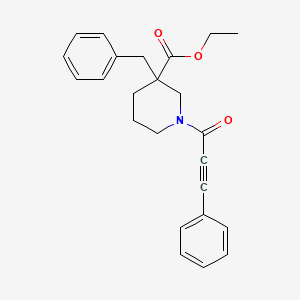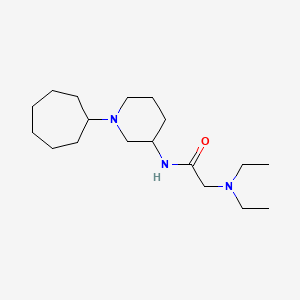![molecular formula C25H23ClN2O3 B6130281 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine](/img/structure/B6130281.png)
1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine, also known as Boc-Pip-Cl, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cell proliferation. 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine has also been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects
1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine inhibits cancer cell proliferation, induces apoptosis, and reduces oxidative stress and inflammation. In vivo studies have demonstrated that 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine has anti-tumor activity, reduces neuroinflammation, and improves cognitive function in animal models of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine also has some limitations, such as its relatively high cost and limited availability.
Future Directions
There are several future directions for the study of 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine. One area of interest is the development of 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine analogs with improved pharmacological properties and therapeutic efficacy. Another area of interest is the investigation of the potential use of 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine in combination with other drugs or therapies for the treatment of various diseases. Additionally, further research is needed to fully elucidate the mechanism of action of 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine and its effects on various signaling pathways and cellular processes.
Synthesis Methods
1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine is synthesized through a multi-step process involving the reaction of piperazine with 3-chlorobenzoyl chloride, followed by the reaction of the resulting product with 4-biphenylyloxyacetic acid. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine has been found to exhibit anti-tumor activity by inhibiting cancer cell proliferation and inducing apoptosis. In neurology, 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation. In psychiatry, 1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine has been investigated for its potential use as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
1-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c26-22-8-4-7-21(17-22)25(30)28-15-13-27(14-16-28)24(29)18-31-23-11-9-20(10-12-23)19-5-2-1-3-6-19/h1-12,17H,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBAWOCQWOJMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoate](/img/structure/B6130210.png)
![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B6130215.png)
![1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6130222.png)
![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6130229.png)

![3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6130241.png)


![2-[(2-fluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6130271.png)

![2-(4-morpholinylcarbonyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6130291.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B6130292.png)

![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6130302.png)